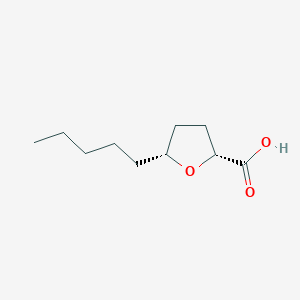
(2R,5R)-5-Pentyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group. The compound’s chirality arises from the two stereocenters at positions 2 and 5, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Pentyloxolane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereospecific intramolecular cycloaddition of a sorbic acid derivative with an acylnitroso compound. This method utilizes L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition reaction . Another method involves the reduction of ®-carvone using biocatalysts such as ene-reductases, which allow for regio- and stereoselective reduction of activated C=C double bonds .
Industrial Production Methods
On an industrial scale, the production of this compound often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. For example, the reduction of ®-carvone using whole cells of Lactobacillus kefir in a continuously operated membrane reactor has been reported to achieve high enantioselectivity and diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Pentyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be performed using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(2R,5R)-5-Pentyloxolane-2-carboxylic acid has a wide range of applications in scientific research:
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Pentyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards enzymes and receptors. For example, in biocatalytic processes, the compound’s stereochemistry influences the enzyme’s regio- and stereoselectivity, leading to the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-Dihydrocarvone: A chiral building block used in the synthesis of natural products and pharmaceuticals.
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound synthesized through intramolecular cycloaddition reactions.
Uniqueness
(2R,5R)-5-Pentyloxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination of structural features makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R,5R)-5-pentyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCYNWGXMCGPQQ-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














